alpha-L-Galactopyranose
Description
Significance within Carbohydrate Chemistry and Glycobiology
In the realm of carbohydrate chemistry, the synthesis of L-sugars, including L-galactose, is a notable challenge due to their limited availability from natural sources. rhhz.net Researchers have developed various synthetic routes, often starting from abundant D-sugars, to obtain L-enantiomers for research purposes. tandfonline.comtandfonline.comnih.gov These synthetic efforts are crucial for creating tools to probe biological systems and for the development of novel carbohydrate-based molecules.
Glycobiology, the study of the structure, synthesis, and biology of glycans (sugar chains), is a field where alpha-L-Galactopyranose and its derivatives are of particular relevance. medchemexpress.commedchemexpress.eu L-galactose is a constituent of certain complex glycans and natural products. For instance, sulfated fucans and galactans, polysaccharides found in marine algae and some invertebrates, can contain L-galactose units. oup.com A minor change from α-D-galactopyranose to α-L-galactopyranose in the backbone of galactans is sufficient to cause significant changes in the physical properties of these molecules. oup.com
Perhaps one of the most well-documented roles of L-galactose is in the biosphere of plants as a key intermediate in the primary pathway for the biosynthesis of L-ascorbic acid (Vitamin C). medchemexpress.comnih.govfrontiersin.org The Smirnoff-Wheeler pathway, considered the main route for Vitamin C production in plants, involves the enzymatic conversion of L-galactose. frontiersin.orgnih.govresearchgate.net This pathway underscores the essential metabolic function of this rare sugar in plant physiology, contributing to antioxidant defense and stress tolerance. medchemexpress.comnih.gov
Furthermore, this compound serves as a building block for glycoproteins and glycolipids, which are fundamental to cellular processes such as cell-to-cell communication, adhesion, and immune responses. ontosight.ai The specific stereochemistry of L-sugars can influence their recognition by immune cells and their role in host-pathogen interactions. ontosight.ai
Overview of Stereochemical and Anomeric Considerations
The identity and function of monosaccharides are defined by their stereochemistry. This compound is an aldohexose with the chemical formula C₆H₁₂O₆. ontosight.ai Its structure is characterized by a specific three-dimensional arrangement of atoms, which distinguishes it from other hexoses.
Enantiomeric Form (D/L Configuration): The "L" designation in L-galactose refers to the configuration at the chiral carbon furthest from the anomeric carbon (C5). researchgate.net It is the mirror image, or enantiomer, of the more common D-galactose. libretexts.org Most metabolic pathways in higher organisms are stereospecific for D-sugars, making L-sugars like L-galactose biologically rare.
Ring Structure (Pyranose/Furanose): In aqueous solutions, galactose exists in equilibrium between an open-chain aldehyde form and cyclic hemiacetal forms. wikipedia.org The formation of a six-membered ring results in a galactopyranose, while a five-membered ring forms a galactofuranose. wikipedia.org The pyranose form is generally more thermodynamically stable and prevalent.
Anomeric Form (α/β Configuration): The cyclization of the open-chain sugar creates a new stereocenter at the former carbonyl carbon (C1), known as the anomeric carbon. wikipedia.orgrsc.org This gives rise to two diastereomers called anomers. The "alpha" (α) configuration in this compound denotes the specific orientation of the hydroxyl group (-OH) at this anomeric carbon. ontosight.ai In the chair conformation, the anomeric hydroxyl group in the alpha anomer is in the axial position. The alpha and beta anomers can interconvert in solution through a process called mutarotation. wikipedia.org
Table 1: Stereochemical Properties of Galactose Isomers
| Property | D-Galactose | L-Galactose |
| Chirality | D-isomer | L-isomer |
| Relationship | Enantiomers | Enantiomers |
| Prevalence | Abundant in nature | Rare in nature |
| C4 Epimer of | D-Glucose libretexts.org | L-Glucose |
| Anomeric Forms | α-D-Galactopyranose, β-D-Galactopyranose | α-L-Galactopyranose, β-L-Galactopyranose |
Contextualization within Rare Monosaccharide Studies
This compound is a prime example of a rare monosaccharide, a class of sugars that are not commonly found in central metabolic pathways or as major structural components in most organisms. The study of these rare sugars is a specialized area of carbohydrate research driven by several factors.
The natural occurrence of L-galactose is limited but significant. It is found as a component of polysaccharides in some bacteria, fungi, and plants. wikipedia.orgunimed.edu.ng For example, L-galactose is a constituent of agar, a polysaccharide from seaweed. beilstein-journals.org Its role in the biosynthesis of Vitamin C in plants is a major focus of research, with studies identifying the specific enzymes like L-galactose dehydrogenase that act on L-galactose. nih.govoup.com
The chemical synthesis of L-galactose and its derivatives is an active area of investigation. rhhz.netnih.gov Efficient synthetic methods are essential to provide sufficient quantities for biological studies and for the construction of complex molecules. tandfonline.comtandfonline.com One notable application is in racemic protein crystallography, where the synthesis of mirror-image glycans using L-sugars can aid in obtaining high-resolution protein structures. tandfonline.comtandfonline.com
Research into rare sugars like L-galactose also extends to understanding unique enzymatic pathways. For example, the discovery of a GDP-L-galactose mutase, which converts GDP-L-galactopyranose to GDP-L-galactofuranose, has shed light on the biosynthesis of the even rarer L-galactofuranose, a component of some medicinally important natural products. pnas.org
Table 2: Key Research Areas for this compound
| Research Area | Focus | Key Findings & Significance |
| Biosynthesis | Vitamin C (Ascorbic Acid) Pathway in Plants | L-galactose is a crucial intermediate in the main biosynthetic route (Smirnoff-Wheeler pathway). frontiersin.orgresearchgate.net Enzymes like L-galactose dehydrogenase are key regulatory points. oup.com |
| Chemical Synthesis | Preparation from D-sugars | Development of efficient, multi-step syntheses to overcome natural scarcity. tandfonline.comtandfonline.com Enables research in fields like racemic crystallography. tandfonline.com |
| Glycobiology | Component of complex carbohydrates | Found in specific natural polysaccharides like sulfated galactans and agar. oup.combeilstein-journals.org Its stereochemistry influences the properties of these biopolymers. oup.com |
| Enzymology | Discovery of novel enzymes | Identification of enzymes like GDP-L-galactose mutase reveals pathways to other rare sugars such as L-galactofuranose. pnas.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
12772-65-5 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6+/m0/s1 |
InChI Key |
WQZGKKKJIJFFOK-SXUWKVJYSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Isomeric SMILES |
C([C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
melting_point |
163 - 165 °C |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthesis Pathways of Alpha L Galactopyranose and Precursors
De Novo Biosynthesis from Precursors
The de novo synthesis of L-galactose primarily originates from D-glucose, a ubiquitous monosaccharide. This transformation requires a series of enzymatic steps that alter the stereochemistry of the glucose molecule.
In plants, the most well-characterized route for L-galactose synthesis is the Smirnoff-Wheeler pathway, which is also the primary pathway for ascorbic acid biosynthesis. nih.govresearchgate.net This pathway begins with D-glucose and proceeds through several phosphorylated and nucleotide-activated intermediates.
The key steps of the pathway leading to L-galactose are as follows:
D-Glucose is converted to D-fructose-6-phosphate. nih.gov
D-fructose-6-phosphate is isomerized to D-mannose-6-phosphate. nih.gov
D-mannose-6-phosphate is then converted to D-mannose-1-phosphate. nih.gov
D-mannose-1-phosphate is activated by reacting with GTP to form GDP-D-mannose, a critical nucleotide sugar intermediate. nih.gov
GDP-D-mannose undergoes a crucial epimerization reaction to form GDP-L-galactose. nih.govresearchtrend.net
GDP-L-galactose is then converted to L-galactose-1-phosphate in what is considered the first committed step exclusively for this pathway. frontiersin.org
Finally, L-galactose-1-phosphate is dephosphorylated to yield L-galactose. researchtrend.net
This metabolic route is distinct from other proposed pathways and does not involve the inversion of the carbon skeleton, as was once hypothesized. researchtrend.net The Smirnoff-Wheeler pathway is recognized as the major route for L-galactose and subsequent ascorbate (B8700270) production in plants. researchgate.netbiorxiv.org
Nucleotide sugars are activated forms of monosaccharides that serve as essential donors in the biosynthesis of polysaccharides and glycoconjugates. In the context of alpha-L-Galactopyranose synthesis, Guanosine Diphosphate L-galactose (GDP-L-galactose) is a pivotal intermediate. nih.gov
GDP-L-galactose is formed from GDP-D-mannose by the enzyme GDP-D-mannose-3',5'-epimerase. frontiersin.orgresearchgate.net This activated L-galactose donor is the direct substrate for the enzyme GDP-L-galactose phosphorylase (GGP), which catalyzes the conversion to L-galactose-1-phosphate. researchtrend.netmdpi.com This step is a key control point in the pathway. nih.govnih.gov The high substrate specificity of GGP for GDP-L-galactose helps to pull the reversible epimerization reaction in favor of L-galactose formation. researchgate.net The use of a nucleotide sugar like GDP-L-galactose provides the necessary energy and specificity for the subsequent enzymatic reactions in the biosynthetic pathway.
Enzymatic Transformations in this compound Formation
The formation and subsequent utilization of this compound rely on a suite of highly specific enzymes that catalyze stereochemical changes and transfer reactions.
The conversion of the common D-sugar configuration to the rare L-sugar form is accomplished through epimerization. The central epimerization reaction in the Smirnoff-Wheeler pathway is the conversion of GDP-D-mannose to GDP-L-galactose, catalyzed by GDP-D-mannose 3',5'-epimerase (GME). nih.govresearchgate.net This is a complex reaction that involves a double epimerization. researchgate.net The enzyme orchestrates a sequence of steps including oxidation, deprotonation, protonation, and reduction to achieve the inversion of configuration at both the C3' and C5' positions of the mannose moiety. frontiersin.orgresearchgate.net This single enzymatic step is one of the few established routes for the biological production of L-sugar derivatives from D-sugars. researchgate.net
Once synthesized, often in its activated nucleotide sugar form (GDP-L-galactose), this compound can be incorporated into larger molecules such as polysaccharides or glycoconjugates. This incorporation is catalyzed by enzymes known as glycosyltransferases. Glycosyltransferases are a large family of enzymes that facilitate the transfer of a monosaccharide unit from an activated donor, like a nucleotide sugar, to a specific acceptor molecule. asm.org
In the context of L-galactose, a hypothetical L-galactosyltransferase would catalyze the following general reaction: GDP-L-galactose + Acceptor → Acceptor-L-galactose + GDP
These enzymes are highly specific for both the donor sugar and the acceptor molecule, ensuring the correct assembly of complex carbohydrates. nih.gov For example, alpha-(1→6)-mannosyltransferases are involved in building the alpha-core-mannan structure in fungi by transferring mannose units. nih.gov Similarly, specific glycosyltransferases would be responsible for creating alpha-L-galactosyl linkages in natural products that contain this rare sugar.
The Smirnoff-Wheeler pathway involves several key enzymes, each with a specific substrate and product, leading to the formation of L-galactose. The primary enzymes and their roles are detailed below.
| Enzyme Name | Abbreviation | Substrate(s) | Product(s) | Enzyme Commission (EC) Number |
|---|---|---|---|---|
| Phosphomannose Isomerase | PMI | D-fructose-6-phosphate | D-mannose-6-phosphate | 5.3.1.8 frontiersin.org |
| Phosphomannomutase | PMM | D-mannose-6-phosphate | D-mannose-1-phosphate | 5.4.2.8 frontiersin.org |
| GDP-D-mannose Pyrophosphorylase | GMP | D-mannose-1-phosphate, GTP | GDP-D-mannose, PPi | 2.7.7.13 frontiersin.org |
| GDP-D-mannose 3',5'-Epimerase | GME | GDP-D-mannose | GDP-L-galactose | 5.1.3.18 frontiersin.org |
| GDP-L-galactose Phosphorylase | GGP | GDP-L-galactose, Phosphate | L-galactose-1-phosphate, GDP | 2.7.7.69 frontiersin.org |
| L-galactose-1-phosphate Phosphatase | GPP | L-galactose-1-phosphate, H₂O | L-galactose, Phosphate | 3.1.3.25 frontiersin.org |
Catabolism and Metabolic Fate of Alpha L Galactopyranose
Glycosidic Hydrolysis of Alpha-L-Galactopyranose-Containing Structures
The initial step in the catabolism of complex carbohydrates containing this compound is the enzymatic cleavage of glycosidic linkages. This hydrolysis is carried out by specific glycoside hydrolases that recognize and act upon the alpha-galactosyl residues.
Alpha-galactosidases (EC 3.2.1.22) are exoglycosidases that catalyze the hydrolysis of terminal, non-reducing α-D-galactose residues from a wide range of substrates, including oligosaccharides, galactomannans, galactolipids, and glycoproteins. wikipedia.orgmegazyme.comresearchgate.net The enzyme functions through a double displacement reaction mechanism, which results in the retention of the anomeric configuration of the released galactose. nih.gov This process involves two key carboxylic acid residues in the active site: one acts as a nucleophile, and the other as an acid/base catalyst. nih.gov The reaction releases free galactose, which can then be further metabolized. wikipedia.org
The substrate specificity of alpha-galactosidases can vary between different organisms. nih.gov For instance, some yeast alpha-galactosidases can liberate terminal galactose from 6(3)-alpha-D-galactosyl-1,4-beta-D-mannotriose but not from 6(3)-alpha-D-galactosyl-1,4-beta-D-mannotetraose. nih.gov
| Source Organism | Optimal pH | Optimal Temperature (°C) | Substrate Specificity |
|---|---|---|---|
| Aspergillus niger | 4.5 | 60 | Hydrolyzes terminal α-D-galactose residues in α-D-galactosides. megazyme.com |
| Human (α-GAL A) | Lysosomal pH | - | Removes terminal α-galactose from polysaccharides, glycolipids, and glycopeptides. nih.gov |
| Yeasts | - | - | Acts on galactose, melibiose, and raffinose (B1225341). nih.gov |
Porphyran (B1173511), a major polysaccharide in the cell walls of red algae, is composed of a linear backbone of alternating 4-linked α-L-galactopyranose-6-sulfate (L6S) and 3-linked β-D-galactopyranose residues. wikipedia.orgqmul.ac.uk Beta-porphyranase (EC 3.2.1.178) is a specific glycosidase that catalyzes the hydrolysis of the β-D-galactopyranose-(1→4)-α-L-galactopyranose-6-sulfate linkages within this polysaccharide. wikipedia.orgqmul.ac.uk
This enzymatic action releases oligosaccharides, with the major final product being the disaccharide α-L-galactopyranose-6-sulfate-(1→3)-β-D-galactose. researchgate.netqmul.ac.uk The enzyme is typically inactive on the non-sulfated agarose (B213101) portions of the porphyran backbone. qmul.ac.ukmicrobialtec.com The presence of these enzymes in marine bacteria, and even in the gut microbiota of populations with a diet rich in seaweed, highlights a specific adaptation to a marine-oligosaccharide-rich diet. wikipedia.org
| Enzyme | Source Organism | Notes |
|---|---|---|
| PorA and PorB | Zobellia galactanivorans | Marine bacteria. wikipedia.org |
| Wild-type porphyranase | Pseudoalteromonas atlantica | Marine bacteria. wikipedia.org |
| BpGH16B and BpGH86A | Bacteroides plebeius | Human gut bacterium, found in Japanese individuals. wikipedia.org |
Microbial Degradation Pathways of Anhydro-Alpha-L-Galactopyranose
3,6-Anhydro-L-galactose (L-AHG) is a significant component of agarose, a major polysaccharide in red macroalgae. nih.govresearchgate.net While not readily metabolized by common fermentative microorganisms, specialized marine bacteria have evolved pathways to utilize L-AHG as a carbon source. ebi.ac.ukresearchgate.net This pathway involves a two-step conversion of L-AHG into an intermediate that can enter central metabolic pathways. nih.govresearchgate.net
The first step in the microbial catabolism of L-AHG is its oxidation to 3,6-anhydro-L-galactonate. nih.gov This reaction is catalyzed by the NAD(P)⁺-dependent enzyme 3,6-anhydro-L-galactose dehydrogenase (EC 1.2.1.92). nih.govresearchgate.net This enzyme exhibits high specificity for L-AHG and does not show significant activity towards other aldehyde sugars like glucose or galactose. researchgate.net The reaction involves the irreversible oxidation of the aldehyde group of L-AHG to a carboxylate group. researchgate.net
| Source Organism | Cofactor | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|
| Vibrio sp. EJY3 | NADP⁺ | - | - |
| Streptomyces coelicolor A3(2) | NADP⁺ | 6.0 | 50 |
The second key enzyme in this pathway is 3,6-anhydrogalactonate cycloisomerase (EC 5.5.1.25), which catalyzes the conversion of 3,6-anhydro-L-galactonate to 2-keto-3-deoxy-L-galactonate (L-KDGal). nih.govebi.ac.uk This enzyme belongs to the enolase superfamily and is proposed to function through a general acid/base mechanism, where a proton is abstracted from the carbon alpha to the carbonyl group, followed by reprotonation at a new position. ebi.ac.uk This isomerization reaction creates a bypass for L-AHG to enter the central metabolic pathways. nih.gov
| Source Organism | Product | Enzyme Superfamily |
|---|---|---|
| Vibrio sp. EJY3 | 2-keto-3-deoxy-L-galactonate | Enolase |
| Streptomyces coelicolor A3(2) | 2-keto-3-deoxygalactonate | - |
Metabolic Integration and Interconversion with Other Monosaccharides
The product of the L-AHG degradation pathway, 2-keto-3-deoxy-L-galactonate (L-KDGal), serves as a crucial link to central metabolism. nih.govresearchgate.net L-KDGal is a metabolic intermediate in several pathways, including the fungal D-galacturonate pathway and the bacterial DeLey-Doudoroff pathway for D-galactose catabolism. nih.govresearchgate.net
Recent studies have shown that Escherichia coli, which was not previously known to metabolize L-KDGal, can utilize it as a carbon source when co-metabolized with D-galacturonate. nih.gov L-KDGal is further catabolized through two main routes: a nonphosphorolytic pathway involving an aldolase (B8822740) and a phosphorolytic pathway that requires a kinase and an aldolase. nih.govresearchgate.net These pathways ultimately break down L-KDGal into pyruvate (B1213749) and glyceraldehyde, which are key intermediates in glycolysis. nih.govresearchgate.net
The catabolism of D-galactose, the C-4 epimer of glucose, typically proceeds through the well-characterized Leloir pathway. nih.govreactome.orgnih.gov This pathway involves the phosphorylation of galactose to galactose-1-phosphate, followed by its conversion to UDP-galactose and subsequent epimerization to UDP-glucose, which can then enter glycolysis. nih.govreactome.orgnih.gov While the catabolic pathway for L-galactose is distinct, the ultimate fate of its carbon skeleton is its integration into the central energy-yielding pathways of the cell.
Enzymatic Mechanisms Involving Alpha L Galactopyranose
Glycoside Hydrolase Catalysis on Alpha-L-Galactopyranose Linkages
Glycoside hydrolases (GHs) are enzymes that catalyze the hydrolysis of glycosidic bonds. Alpha-galactosidases (EC 3.2.1.22), found in several GH families, are responsible for cleaving terminal α-L-galactopyranose residues from various glycans. These enzymes are crucial for the breakdown of oligosaccharides, glycoproteins, and glycolipids.
The process begins with a nucleophilic attack by a carboxylate residue in the enzyme's active site on the anomeric carbon (C1) of the galactose unit. Simultaneously, a second acidic carboxylate residue protonates the glycosidic oxygen, facilitating the departure of the aglycone (the rest of the molecule). This first step, known as glycosylation, results in the formation of a covalent glycosyl-enzyme intermediate with an inverted (β) configuration uzh.chcazypedia.orgnih.gov.
In the second step, deglycosylation, the acidic residue, now acting as a general base, activates a water molecule. This water molecule then attacks the anomeric carbon of the covalent intermediate, cleaving the bond between the sugar and the enzyme's nucleophile. This second nucleophilic substitution also proceeds with an inversion of stereochemistry, restoring the anomeric center to its original α-configuration and releasing the free α-L-galactopyranose uzh.ch. Each of these two steps passes through an oxocarbenium ion-like transition state nih.gov.
The catalytic activity of retaining α-galactosidases is dependent on two key carboxylic acid residues, typically aspartate or glutamate, positioned approximately 5.5 Å apart in the active site. One residue functions as the catalytic nucleophile, while the other acts as a general acid/base catalyst uzh.ch.
| Enzyme (Family) | Catalytic Nucleophile | Catalytic Acid/Base | Source Organism |
|---|---|---|---|
| a-Galactosidase A (GH27) | Asp-170 | Asp-231 | Homo sapiens nih.gov |
| GalA (GH36) | Asp-327 | Asp-387 | Thermotoga maritima nih.gov |
| GalS (GH36) | Asp-367 | Asp-425 | Sulfolobus solfataricus nih.gov |
Glycosyltransferase-Mediated Transfer of this compound
Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor substrate to an acceptor molecule. Alpha-L-galactosyltransferases are responsible for synthesizing the α-glycosidic linkages found in a wide range of important biological structures.
The "one enzyme–one linkage" hypothesis posits that each specific glycosidic linkage is synthesized by a unique glycosyltransferase, highlighting the high specificity of these enzymes for both their donor and acceptor substrates nih.gov. For the transfer of galactose, the most common activated donor is UDP-galactose (UDP-Gal) embopress.orgportlandpress.com.
The bovine α-1,3-galactosyltransferase (α3GalT), for example, utilizes UDP-Gal as the donor to transfer a galactose residue to an acceptor substrate with a terminal N-acetyllactosamine (Galβ1-4GlcNAc) unit portlandpress.com. The specificity for the acceptor is precise; while the enzyme can tolerate some modifications on the GlcNAc residue, it shows a strong preference for the Type 2 disaccharide (Galβ1-4GlcNAc) over the Type 1 isomer (Galβ1-3GlcNAc) nih.gov. Similarly, the human blood group B α-1,3-galactosyltransferase specifically transfers galactose from UDP-Gal to the H-antigen acceptor, which has a terminal fucose-containing galactose residue nih.gov. This high degree of specificity ensures the correct assembly of complex glycan structures. Structural studies of α3GalT reveal an ordered binding mechanism where the UDP-Gal donor binds first, inducing a conformational change that creates the binding site for the lactose (B1674315) acceptor embopress.org.
| Enzyme | Donor Substrate | Acceptor Substrate (Terminal Moiety) | Linkage Formed |
|---|---|---|---|
| Bovine a-1,3-Galactosyltransferase | UDP-Galactose | N-Acetyllactosamine (Galβ1-4GlcNAc) portlandpress.com | a1,3 |
| Human Blood Group B Transferase | UDP-Galactose | H-Antigen (Fuca1,2Gal-R) nih.gov | a1,3 |
Glycosyltransferases that create α-glycosidic bonds from α-linked donor sugars are classified as "retaining" enzymes because they preserve the stereochemistry of the anomeric carbon uzh.chcazypedia.org. The mechanism by which this stereocontrol is achieved has been a subject of considerable debate. Two primary models have been proposed: a double-displacement mechanism and a front-face, S_N_i-like (substitution nucleophilic internal) mechanism nih.govacs.orgqmul.ac.uk.
The double-displacement mechanism is analogous to that of retaining glycoside hydrolases. It involves a catalytic nucleophile from the enzyme attacking the donor sugar, forming a covalent β-linked glycosyl-enzyme intermediate. A subsequent attack by the acceptor molecule displaces the enzyme, resulting in the final α-linked product cazypedia.orgnih.govqmul.ac.uk.
However, for many retaining GTs, a suitable catalytic nucleophile has not been identified in the active site. This has led to the proposal of an alternative S_N_i-like mechanism nih.govqmul.ac.uk. In this model, the acceptor attacks the anomeric carbon from the same face as the departing UDP leaving group. The reaction proceeds through a single, oxocarbenium ion-like transition state qmul.ac.uk. Structural and kinetic evidence for several retaining GTs, including bovine α-1,3-galactosyltransferase, supports this front-side, substrate-assisted S_N_i-type mechanism over the double-displacement model acs.org. The enzyme's active site architecture plays a crucial role in shielding one face of the donor substrate, thereby directing the acceptor's attack to ensure the formation of the α-linkage.
Mutases and Other Modifying Enzymes Acting on L-Galactose
Beyond the enzymes that make and break its glycosidic linkages, other enzymes act directly on the L-galactose monosaccharide, modifying its structure as part of specific metabolic pathways. Unlike the well-known Leloir pathway for D-galactose metabolism, the pathways for L-galactose are distinct qmul.ac.ukwikipedia.org.
In plants and fungi, L-galactose is a key intermediate in important metabolic routes. In the Smirnoff-Wheeler pathway for vitamin C (ascorbic acid) biosynthesis in plants, L-galactose dehydrogenase (EC 1.1.1.316) catalyzes the NAD+-dependent oxidation of L-galactose at the C1 position to produce L-galactono-1,4-lactone nih.govnih.govpnas.org. This enzyme is highly specific for L-galactose.
Fungi, such as Hypocrea jecorina (Trichoderma reesei), utilize a pathway for the catabolism of D-galacturonic acid that proceeds through L-galactonate. In this pathway, L-galactonate dehydratase (EC 4.2.1.146) acts on L-galactonate (the product of L-galactono-1,4-lactone hydrolysis) to form 2-dehydro-3-deoxy-L-galactonate nih.govwikipedia.org. A novel metabolic pathway for L-galactose utilization has also been discovered in the human gut bacterium Bacteroides vulgatus. This pathway involves three enzymes: L-galactose dehydrogenase , which oxidizes L-galactose to L-galactono-1,5-lactone; a lactonase that hydrolyzes the lactone to L-galactonate; and finally, L-galactonate dehydratase , which converts L-galactonate to D-tagaturonate.
| Enzyme | EC Number | Reaction | Metabolic Pathway |
|---|---|---|---|
| L-Galactose Dehydrogenase | 1.1.1.316 | L-galactose + NAD+ → L-galactono-1,4-lactone + NADH pnas.org | Vitamin C Biosynthesis (Plants) nih.gov |
| L-Galactonate Dehydratase | 4.2.1.146 | L-galactonate → 2-dehydro-3-deoxy-L-galactonate + H₂O wikipedia.org | D-Galacturonic Acid Catabolism (Fungi) nih.gov |
Structural Biology and Molecular Interactions of Alpha L Galactopyranose
Influence of Alpha-L-Galactopyranose Residues on Polysaccharide Architecture
Agarose (B213101), a major component of agar, is a linear polysaccharide composed of repeating disaccharide units of agarobiose. lndcollege.co.in This unit consists of D-galactose and 3,6-anhydro-L-galactopyranose, joined by alternating β-(1→4) and α-(1→3) glycosidic linkages. nih.gov The presence of the 3,6-anhydro-L-galactopyranose residue is critical for the ability of agarose chains to form a double helix structure, which is the basis for its gel-forming properties.
The 3,6-anhydro bridge locks the L-galactose residue into a conformation that, in conjunction with the α-(1→3) linkage to D-galactose, promotes a helical twist in the polysaccharide chain. This specific geometry allows two agarose chains to intertwine, forming a left-handed double helix. This helical structure is stabilized by a network of intermolecular hydrogen bonds. X-ray diffraction studies have confirmed this common molecular structure across various agarose derivatives, underscoring the fundamental role of the anhydro-L-galactose unit in establishing the helical architecture. capes.gov.br
Advanced Synthetic Methodologies for Alpha L Galactopyranose and Derivatives
Conversion Strategies from D-Sugars to L-Galactopyranose Derivatives
Given the high cost and limited availability of L-sugars, efficient synthetic routes starting from inexpensive and abundant D-sugars are highly valuable. Several strategies have been developed to convert D-sugars into their L-enantiomers, typically involving an odd number of stereochemical inversions.
One effective strategy for synthesizing L-galactose from D-galactose leverages the inherent symmetry of the D-galactitol backbone. tandfonline.com This multi-step process begins with the selective protection of the primary hydroxyl group at C-6 of D-galactose, often using a trityl group. The aldehyde at C-1 is then reduced to a primary alcohol, for example with sodium borohydride, to form the corresponding alditol. The remaining hydroxyl groups are protected (e.g., by acetylation), followed by the removal of the C-6 protecting group. Finally, selective oxidation of the newly freed primary alcohol at C-6 to an aldehyde, followed by deprotection and cyclization, yields L-galactose. tandfonline.com This method is advantageous as it can be performed without chromatographic purification, making it scalable. tandfonline.com
Another powerful approach is the "head-to-tail inversion" of a D-sugar. researchgate.net This strategy involves chemically differentiating the C-1 and C-5 positions of a D-sugar and then switching their functionalities. Key steps in this process for converting D-glucose to L-glucose, which can then be further converted to L-galactose, include the oxidation and reduction of a silyl (B83357) enol ether at C-1 and an oxidative decarboxylation at C-5, often mediated by lead(IV) tetraacetate. researchgate.net This route provides an efficient pathway to orthogonally protected L-sugars that can be used as building blocks for more complex structures. researchgate.netresearchgate.net
De Novo Synthesis from Non-Carbohydrate Precursors
De novo synthesis offers a fundamentally different approach, constructing the carbohydrate backbone from simple, often achiral, non-carbohydrate starting materials. These methods provide access to rare sugars and their derivatives without relying on existing carbohydrate templates.
A notable de novo strategy is the O'Doherty approach, which simplifies the synthesis of pyranoses by targeting four key pyranone intermediates. mdpi.com The stereochemistry is established early in the synthesis through asymmetric reactions, such as the Sharpless asymmetric dihydroxylation, on an achiral precursor. mdpi.comnih.gov This method allows for the controlled installation of chiral centers, leading to the desired L-sugar.
Another efficient de novo route utilizes inexpensive and commercially available precursors like (S)-ethyl lactate. acs.org A key step in this pathway is a diastereoselective Cram-chelated allylation, which creates a common homoallylic alcohol intermediate. This versatile intermediate can then be divergently converted into various L-sugar building blocks, including those for L-colitose (3,6-dideoxy-L-galactose) and L-rhodinose (2,3,6-trideoxy-L-galactose), through subsequent oxidation and modification steps. acs.org These de novo methods are powerful tools for generating structurally diverse and rare L-sugars. mdpi.comacs.org
Regioselective Chemical Modifications of Alpha-L-Galactopyranose
The ability to selectively modify a single hydroxyl group within the polyhydroxylated structure of this compound is crucial for synthesizing complex glycoconjugates and derivatives with specific biological functions. Regioselectivity is achieved through the strategic use of protecting groups that mask certain hydroxyls while leaving a specific one available for reaction.
The different reactivity of the hydroxyl groups on the pyranose ring (primary vs. secondary, equatorial vs. axial) can be exploited for selective modification. For example, the primary hydroxyl at C-6 is generally the most reactive and can often be selectively protected with bulky reagents like trityl chloride. tandfonline.com Orthogonal protecting group strategies, where different groups can be removed under distinct conditions without affecting others, are essential for complex multi-step syntheses. This allows for sequential modification at different positions on the sugar ring.
Deoxygenation, the removal of a hydroxyl group and its replacement with a hydrogen atom, is a key modification for producing deoxy sugars, which are components of many biologically active natural products. The synthesis of these derivatives from this compound requires regioselective deoxygenation methods.
A classic and widely used method for deoxygenation in carbohydrate chemistry is the Barton-McCombie deoxygenation. This radical-based reaction typically involves converting the target hydroxyl group into a thiocarbonyl derivative, such as a thionocarbonate or xanthate. Subsequent treatment with a radical initiator (like AIBN) and a radical mediator (like tributyltin hydride or a less toxic silane (B1218182) alternative) results in the reductive cleavage of the C-O bond, yielding the deoxy sugar. This methodology is effective for both secondary and primary alcohols and is a cornerstone of deoxy sugar synthesis.
Introduction of Functional Groups
The strategic introduction of functional groups onto the α-L-galactopyranose scaffold is a cornerstone of advanced synthetic carbohydrate chemistry. This process allows for the creation of novel derivatives with tailored chemical and biological properties, expanding their utility as probes, inhibitors, or building blocks for more complex glycoconjugates. Methodologies for functionalization often require careful selection of protecting groups to ensure regioselectivity, followed by the specific transformation of hydroxyl groups into other functionalities such as amino, deoxy, carboxyl, sulfate (B86663), or thiol groups.
Key strategies involve the activation of specific hydroxyl groups, typically by converting them into good leaving groups (e.g., tosylates, mesylates), followed by nucleophilic substitution. Alternatively, oxidation and reduction reactions are employed to introduce carbonyl, carboxyl, or deoxy functionalities.
Introduction of Amino Groups
The incorporation of an amino group, transforming the galactopyranose into a galactosamine derivative, is of significant interest. One common pathway involves the conversion of a hydroxyl group into an azide (B81097), which is then reduced to the corresponding amine. For instance, the synthesis of an L-galactosaminuronic acid building block has been achieved, demonstrating the introduction of an amino group in conjunction with other modifications. researchgate.net A generalizable approach often starts with the selective protection of hydroxyl groups, followed by activation of the target hydroxyl (e.g., at C-2) as a triflate or tosylate. Subsequent reaction with an azide source, such as sodium azide, yields the azido (B1232118) derivative with inversion of stereochemistry. The final step is the reduction of the azide, commonly achieved through catalytic hydrogenation (e.g., using Pd/C) or with reagents like triphenylphosphine (B44618) (Staudinger reaction), to yield the desired amino sugar. While some detailed routes are established for D-sugars, such as the synthesis of 5-amino-5-deoxy-D-galactopyranose via reduction of a protected 5-hydroxyimino derivative nih.gov, the core principles are directly applicable to the L-enantiomer.
Oxidation and Introduction of Carboxyl Groups
The oxidation of the primary hydroxyl group at the C-6 position of α-L-galactopyranose yields L-galacturonic acid derivatives. These compounds are crucial components of various natural polysaccharides. A highly effective and regioselective method for this transformation is the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-mediated oxidation. For example, the synthesis of an orthogonally protected L-galactosaminuronic acid building block utilized a TEMPO/diacetoxyiodobenzene (BAIB) system to efficiently oxidize the C-6 position of an L-galactose derivative to a carboxylic acid. researchgate.net This method is favored for its mild conditions, which are compatible with many common protecting groups used in carbohydrate chemistry.
Introduction of Deoxy and Anhydro Functionalities
Deoxygenation, the replacement of a hydroxyl group with a hydrogen atom, can be achieved through various methods. A classical approach is the Barton-McCombie deoxygenation, which involves the formation of a thionoformate or xanthate ester followed by radical-mediated reduction. Another common route involves the conversion of a hydroxyl group into a good leaving group, such as an iodide, followed by reductive cleavage. For example, in the synthesis of 6-deoxy-α-lactose, a 6-iodo derivative was prepared and subsequently reduced. jst.go.jp
The formation of anhydro derivatives, which contain an intramolecular ether linkage, is another important modification. The synthesis of 3,6-anhydro-L-galactose, a key component of agarose (B213101), involves the intramolecular nucleophilic attack of the C-3 hydroxyl group onto an activated C-6 position (e.g., a sulfate or tosylate), leading to the formation of the bicyclic anhydro ring system. nih.gov
Introduction of Sulfur-Containing Groups
The synthesis of thio- and sulfo-derivatives of L-galactopyranose introduces functionalities with unique chemical properties.
Thiol Groups : Thiosugars can be prepared by introducing a thiol group (-SH) in place of a hydroxyl group. A common strategy is the nucleophilic substitution of a tosylated or halogenated precursor with a sulfur nucleophile, such as potassium thioacetate, followed by deacetylation. While detailed for the D-enantiomer, the synthesis of 6-deoxy-6-mercapto-D-galactose derivatives illustrates this principle, which is transferable to L-galactose. acs.org
Sulfate Groups : Sulfated carbohydrates play critical roles in biological recognition processes. The introduction of a sulfate group can be achieved by reacting a suitably protected galactopyranoside with a sulfating agent, such as a sulfur trioxide-pyridine complex or sulfur trioxide-dimethylformamide complex. This leads to the formation of derivatives like α-L-galactopyranose, 6-(hydrogen sulfate). nih.gov
Interactive Data Table: Functionalization of α-L-Galactopyranose
| Target Functional Group | Position | Key Synthetic Strategy | Reagents/Intermediates | Resulting Derivative Type |
| Amino (-NH₂) | C-2, C-5 | Azide displacement & reduction | NaN₃, then H₂/Pd/C or PPh₃ | L-Galactosamine derivative |
| Carboxyl (-COOH) | C-6 | Regioselective oxidation | TEMPO/BAIB | L-Galacturonic acid derivative |
| Deoxy (-H) | C-6 | Reductive dehalogenation | I₂, PPh₃, Imidazole; then reduction | 6-Deoxy-L-galactose derivative |
| Anhydro (ether link) | C-3, C-6 | Intramolecular displacement | Activation of C-6 (e.g., as tosylate) | 3,6-Anhydro-L-galactose |
| Thiol (-SH) | C-6 | Nucleophilic substitution | KSAc, then deacetylation | 6-Thio-L-galactose derivative |
| Sulfate (-OSO₃H) | C-6 | Sulfation of hydroxyl group | SO₃·pyridine complex | L-Galactose-6-sulfate |
Immunological Significance and Recognition of Alpha L Galactopyranose Epitopes
Glycolipid Presentation and T Cell Activation
Beyond antibody recognition, glycolipids containing alpha-galactosyl residues play a crucial role in activating a specific subset of T cells known as Natural Killer T (NKT) cells. This activation is mediated by the presentation of these glycolipids by the CD1d molecule.
NKT cells are a unique lymphocyte population that recognizes glycolipid antigens presented by the non-classical MHC class I-like molecule, CD1d. plos.orgnih.gov The prototypic antigen for these cells is α-galactosylceramide (α-GalCer), a synthetic glycolipid originally identified from a marine sponge. nih.govrupress.org
The recognition of the CD1d-α-GalCer complex by the NKT cell receptor (TCR) is highly conserved across mammalian species, including humans and mice. nih.gov This interaction triggers the activation of NKT cells, leading to a rapid and potent immune response. plos.org The Vα24-Jα18 TCR in humans (Vα14-Jα18 in mice) is characteristic of a major subset of NKT cells (Type I or invariant NKT cells) and is crucial for this recognition. plos.org Structural studies have shown that the NKT TCR docks onto the CD1d-glycolipid complex in a distinct manner compared to conventional TCR-peptide-MHC interactions. plos.org
Upon activation by CD1d-presented α-galactosyl lipids, NKT cells rapidly secrete large amounts of both Th1- and Th2-type cytokines. plos.orgnih.gov The specific cytokine profile can be modulated by the structure of the glycolipid ligand, particularly the lengths of the lipid chains. nih.govresearchgate.net
Research has demonstrated that modifications to the phytosphingosine (B30862) and acyl chains of α-galactosylceramide analogs can alter the balance of cytokines produced. For instance, truncation of the phytosphingosine chain has been shown to increase the relative amounts of immunomodulatory cytokines like IL-4 compared to pro-inflammatory cytokines such as IFN-γ. nih.govresearchgate.net This ability to fine-tune the cytokine response highlights the potential for developing synthetic α-galactosyl lipid ligands to selectively drive desired immune outcomes. researchgate.net
| Cytokine | General Immune Function | Association with NKT Cell Activation |
| IFN-γ | Pro-inflammatory, activates macrophages, promotes Th1 responses. mdpi.com | A key Th1 cytokine released by NKT cells upon α-GalCer stimulation. researchgate.net |
| TNF-α | Pro-inflammatory, involved in systemic inflammation. mdpi.com | Released by NKT cells following activation. |
| IL-4 | Promotes Th2 responses, B cell activation, and IgE production. mdpi.com | A key Th2 cytokine released by NKT cells; its ratio to IFN-γ can be modulated by α-GalCer lipid chain length. researchgate.net |
| IL-5 | Promotes eosinophil activation and B cell growth. mdpi.com | Part of the Th2 cytokine profile induced by NKT cell activation. |
| IL-10 | Immunosuppressive, regulates inflammatory responses. mdpi.com | Can be produced following NKT cell activation to modulate the immune response. |
| IL-13 | Involved in allergic inflammation and parasite expulsion. mdpi.com | A Th2 cytokine that can be released by activated NKT cells. |
| GM-CSF | Stimulates production of granulocytes and monocytes. mdpi.com | Can be produced by activated NKT cells. |
Advanced Analytical and Spectroscopic Characterization of Alpha L Galactopyranose
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of carbohydrates in solution. nih.govsemanticscholar.org One-dimensional (1D) and two-dimensional (2D) NMR experiments provide extensive information regarding the stereochemistry of individual monosaccharide residues, their anomeric configuration (α or β), the sequence of residues, and the positions of interglycosidic linkages. nih.gov
For alpha-L-galactopyranose, the ¹H NMR spectrum reveals characteristic chemical shifts and scalar coupling constants (J-couplings) for each proton. The anomeric proton (H-1) of an α-linked pyranose typically resonates at a distinct downfield chemical shift compared to its β-counterpart. The magnitude of the coupling constant between H-1 and H-2 (³JH1,H2) is particularly informative for determining the anomeric configuration. In 2-deoxy-D-lyxo-hexopyranose (2-deoxy-galactopyranose), for instance, specific chemical shifts and coupling constants are identified for both the α and β anomers in solution. researchgate.net Diffusion-Ordered Spectroscopy (DOSY) can also be employed to separate the NMR spectra of α- and β-anomers in an equilibrium mixture, allowing for the determination of their individual diffusion coefficients. mdpi.com
2D NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning all proton and carbon signals and establishing connectivity within the sugar ring and to other molecules. researchgate.net For example, an HMBC experiment can show a correlation between the anomeric proton of one monosaccharide and the carbon atom of the adjacent monosaccharide involved in the glycosidic bond, thereby unambiguously determining the linkage position. The analysis of ¹H NMR spectra of 2-deoxy-D-lyxo-hexopyranose and its derivatives allows for the establishment of chemical shift increment rules to predict the spectra of related 2-deoxy carbohydrates. researchgate.net
| Proton | α-D-Galactopyranose | β-D-Galactopyranose |
|---|---|---|
| H-1 | 5.23 | 4.65 |
| H-2 | 3.85 | 3.53 |
| H-3 | 3.85 | 3.68 |
| H-4 | 4.17 | 3.91 |
| H-5 | 4.01 | 3.69 |
| H-6a | 3.78 | 3.78 |
| H-6b | 3.78 | 3.78 |
Note: Data presented are typical values and may vary based on solvent and experimental conditions.
X-ray Crystallography for High-Resolution Structural Analysis of Enzymes and Glycoconjugates
X-ray crystallography provides unparalleled high-resolution three-dimensional structural information of molecules in their crystalline state. This technique has been pivotal in understanding the precise atomic arrangement of this compound-containing glycoconjugates and their interactions within the active sites of enzymes. rcsb.orgnih.gov
Furthermore, X-ray crystallography has been extensively used to elucidate the structures of enzymes that process α-galactoside linkages, such as α-galactosidases. The crystal structure of α-galactosidase from Trichoderma reesei has been solved at 1.54 Å resolution, both in its native form and in a complex with galactose. rcsb.orgnih.gov These structures reveal a catalytic domain with a (β/α)₈ barrel topology and a C-terminal domain with an antiparallel β-structure. rcsb.orgnih.gov The detailed view of the active site with the bound galactose molecule allows for the identification of key amino acid residues involved in substrate binding and catalysis, supporting a double-displacement reaction mechanism. rcsb.orgnih.gov Similarly, the high-resolution crystal structure of galactose mutarotase (B13386317) from Lactococcus lactis has been determined in both its apo form and complexed with α,β-D-galactose, providing insights into the enzymatic conversion between anomers. wisc.edu The study of human β-galactosidase in complex with galactose also highlights the key interactions within the enzyme's active site. nih.gov
| Molecule | PDB ID | Resolution (Å) | Space Group |
|---|---|---|---|
| α-Galactosidase (Trichoderma reesei) | 1SZN | 1.54 | - |
| Galabiose | - | - | P2(1)2(1)2(1) |
| Galactose Mutarotase (Lactococcus lactis) | - | 1.9 | - |
| Human β-Galactosidase | - | - | P2₁ |
Note: PDB ID and some specific data may not be available for all structures listed. The table provides representative examples.
Mass Spectrometry-Based Approaches for Glycan Sequencing
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, which is fundamental for glycan sequencing and structural analysis. nih.gov Various MS-based approaches, often coupled with separation techniques like high-performance liquid chromatography (HPLC), are employed to characterize complex glycans containing this compound. nih.gov
Tandem mass spectrometry (MS/MS) is a key tool for sequencing oligosaccharides. sato-lab.org In a typical MS/MS experiment, a specific glycan ion is selected and fragmented through collision-induced dissociation (CID), and the resulting fragment ions provide information about the monosaccharide sequence and branching patterns. sigmaaldrich.com Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used for glycan analysis as they minimize in-source fragmentation of these labile molecules. nih.gov
A significant challenge in glycan analysis is the differentiation of isomers, such as pyranose and furanose forms of galactose. nih.gov Infrared multiple photon dissociation (IRMPD) spectroscopy coupled with mass spectrometry (MS-IR) has been shown to distinguish between galactopyranose and galactofuranose residues within disaccharides. nih.gov This method provides diagnostic IR fingerprints for different anomers and ring sizes, which is particularly useful for analyzing the unique structures found in bacterial glycans. nih.gov Newer methods combining exoglycosidase digestion with MS or nanopore sensing are also emerging as powerful tools for rapid and accurate glycan sequencing. sigmaaldrich.comacs.org
| Technique | Primary Application | Key Information Obtained |
|---|---|---|
| MALDI-MS | Profiling of released glycans | Molecular weight, composition |
| ESI-MS | Coupling with LC for glycan and glycopeptide analysis | Molecular weight, high sensitivity |
| MS/MS (CID) | Sequencing of oligosaccharides | Monosaccharide sequence, linkage information |
| MS-IR (IRMPD) | Isomer differentiation | Distinction between pyranose/furanose forms |
Enzymatic Assays for Activity and Kinetic Parameter Determination
Enzymatic assays are essential for determining the activity and kinetic parameters of enzymes that metabolize this compound and its derivatives, such as α-galactosidase. nih.gov These assays typically monitor the rate of product formation or substrate depletion over time.
A common method for measuring α-galactosidase activity involves the use of a chromogenic substrate, such as p-nitrophenyl-α-D-galactopyranoside (pNPG). nih.govresearchgate.net The enzyme cleaves the glycosidic bond, releasing p-nitrophenol, which has a strong absorbance at a specific wavelength (e.g., 400-420 nm). realgenelabs.comnih.gov The rate of increase in absorbance is directly proportional to the enzyme's activity.
By measuring the initial reaction rates at various substrate concentrations, key kinetic parameters can be determined by fitting the data to the Michaelis-Menten equation. wikipedia.org These parameters include the Michaelis constant (KM), which reflects the substrate concentration at half the maximum velocity and is an indicator of the enzyme's affinity for the substrate, and the maximum velocity (Vmax), which represents the maximum rate of the reaction when the enzyme is saturated with the substrate. wikipedia.orgnih.gov The catalytic efficiency of the enzyme is often expressed as kcat/KM. Such kinetic studies are crucial for comparing the efficacy of different enzymes or understanding the effects of inhibitors and activators. researchgate.netnih.gov
| Enzyme Source | Substrate | KM (mM) | Vmax (μmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|---|---|
| Lactobacillus plantarum HF571129 (β-galactosidase) | ONPG | 6.644 | 147.5 | 6.5 | 50 |
| Lactobacillus plantarum HF571129 (β-galactosidase) | Lactose (B1674315) | 23.28 | 10.88 | 7.5 | 50 |
| Lactosphaera pasteurii WHPC005 (α-galactosidase) | pNPG | - | - | 5.5 | 45 |
Note: The table includes data for both α- and β-galactosidases to illustrate the range of kinetic parameters determined through enzymatic assays. ONPG is o-nitrophenyl-β-D-galactopyranoside, a common substrate for β-galactosidase assays.
Biochemical Applications of Alpha L Galactopyranose and Its Derivatives
Design and Synthesis of Glycomimetics and Glycosidase Inhibitors
Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates, offering improved stability and bioavailability. nih.gov Derivatives of alpha-L-galactopyranose are of particular interest in the design of glycomimetics, especially as inhibitors of glycosidases, enzymes that play crucial roles in various physiological and pathological processes. nih.gov The development of these synthetic analogs aims to create therapeutic agents with enhanced efficacy. nih.gov
The design of glycomimetics often involves chemical modifications to the carbohydrate scaffold to enhance their binding affinity and selectivity for target proteins, such as lectins. nih.govunimi.it One approach involves the substitution of the endocyclic oxygen atom with a nitrogen atom, creating iminosugars. unimi.it These compounds are a well-established class of monosaccharide mimics and have been investigated for the treatment of various diseases. unimi.it
Research has also focused on the synthesis of C-disaccharides of α-D-galactopyranosyl-(1 → 3)-D-galactopyranose (α-Gal), which can serve as tools for studying the biology of α-Gal glycans. nih.gov These glycomimetics can be designed to have O-, C-, and S-glycoside entities, enabling their conjugation to other molecules for various applications. nih.gov
The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.govnih.gov While many studies focus on inhibitors derived from D-sugars, the principles of inhibitor design can be applied to L-sugar derivatives. Synthetic α-glucosidase inhibitors like acarbose, miglitol, and voglibose (B1684032) mimic the structure of natural oligosaccharides and bind to the enzyme's active site with high affinity. nih.govnih.gov The development of novel α-glucosidase inhibitors from natural and synthetic sources, including rare sugars like L-galactose, remains an active area of research. nih.gov
A summary of representative glycomimetics and glycosidase inhibitors based on galactose is presented below.
| Compound Class | Target | Therapeutic Potential |
| Iminosugars | Glycosidases | Antiviral, anticancer, antidiabetic |
| C-disaccharides | Lectins, Glycosidases | Anti-inflammatory, anti-infective |
| N-aryl galactosides | Galectins | Anticancer, anti-inflammatory |
Role in the Development of Advanced Biomaterials and Hydrogels
Derivatives of monosaccharides, including galactose, are being explored for the development of advanced biomaterials and hydrogels due to their biocompatibility and specific molecular recognition properties. acs.orgnih.gov Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for applications such as drug delivery and tissue engineering. nih.gov
The self-assembly of low-molecular-weight hydrogelators derived from amino sugars can lead to the formation of nanofiber networks that structure the hydrogel. acs.org The stereochemistry of the sugar, such as the orientation of hydroxyl groups, can significantly influence the hydrogel formation ability. For instance, a study comparing glucosamine (B1671600) and galactosamine-based derivatives found that only the glucosamine derivative could act as a hydrogelator, suggesting that the axial hydroxyl group at the C4 position in galactosamine might hinder the formation of the necessary self-assembled network. acs.org This highlights the importance of the specific isomeric form of the sugar in the design of these materials.
Polysaccharides containing galactose, such as galactogen, are also being investigated for their applications in hydrogel structures. wikipedia.org These hydrogels can be designed for the controlled release of therapeutic agents. wikipedia.org The unique properties of L-galactose-containing polymers could offer advantages in the design of novel biomaterials with specific functionalities.
Applications in Glycosylation Engineering and Glycoconjugate Production
Glycosylation engineering is a powerful tool for modifying the carbohydrate structures on proteins and other molecules to enhance their therapeutic properties or to produce novel glycoconjugates. nih.govresearchgate.net This field is particularly important for the production of biopharmaceuticals, as the glycan profile can significantly impact a drug's efficacy, stability, and immunogenicity. researchgate.net
The production of complex N-glycans in engineered yeast systems, such as Saccharomyces cerevisiae, often involves the introduction of pathways for the synthesis and transfer of monosaccharides like galactose. nih.gov By engineering the glycosylation pathways, it is possible to produce glycoproteins with human-like glycan structures, which is crucial for their therapeutic application. nih.gov
Glycoconjugate vaccines, which consist of a carbohydrate antigen covalently linked to a carrier protein, are a highly successful class of vaccines against bacterial pathogens. nih.govnih.govoup.com The production of these vaccines can be achieved through chemical conjugation or through bioconjugation in engineered organisms like E. coli. oup.com Glycoengineering allows for the expression of specific polysaccharide antigens, including those containing L-galactose, and their conjugation to carrier proteins to create effective vaccines. nih.gov
Recent advances in glycoengineering have focused on developing more efficient and controlled methods for producing glycoconjugates. nih.govoup.com These methods provide a platform for the biosynthesis of a wide range of glycoconjugate vaccines and polysaccharide-based diagnostic reagents. researchgate.net
Research Probes and Diagnostic Tools (e.g., Fluorinated Sugar Analogs)
Fluorinated galactopyranosides have been synthesized and evaluated as potential molecular probes for galactophilic proteins, such as lectins. researchgate.net These probes can be used to investigate protein-carbohydrate interactions and to image biological structures like biofilms. researchgate.net For example, the position of the fluorine atom on the galactose ring can influence the binding affinity to specific lectins, providing insights into the molecular basis of recognition. researchgate.net
Synthetic oligosaccharides containing α-galactosyl residues have been used to develop diagnostic tools for infectious diseases, such as leishmaniasis. nih.gov By conjugating these synthetic glycans to carrier proteins, researchers can create antigens for use in serological assays to detect specific antibodies in patient sera. nih.gov This approach has led to the identification of specific glycotopes that can serve as biomarkers for distinguishing between different species of Leishmania. nih.gov
Furthermore, galactose-based agents are being developed for drug delivery and theranostics, which combine therapeutic and diagnostic functions in a single system. mdpi.com By conjugating galactose to nanoparticles or imaging agents, it is possible to target specific cells or tissues and to monitor the delivery and efficacy of a therapeutic payload. mdpi.com
| Application | Example Compound/System | Purpose |
| Glycosidase Inhibition Studies | Fluorinated Galactose Analogs | Probing enzyme-substrate interactions |
| Lectin Binding Assays | Synthetic α-Gal-containing Oligosaccharides | Characterizing lectin specificity and function |
| Disease Diagnostics | Neoglycoproteins with L. major Glycotopes | Serological detection of Leishmaniasis |
| Bioimaging | Fluorinated Carbohydrate Probes | In vitro imaging of bacterial biofilms |
Q & A
Basic Research Questions
Q. How is alpha-L-Galactopyranose structurally characterized, and what spectroscopic methods are most reliable for its identification?
- Methodological Answer : Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to determine the stereochemistry and ring conformation. Gas chromatography-mass spectrometry (GC-MS) is used for identification in complex mixtures, as demonstrated in the analysis of Eugenia uniflora extracts . X-ray crystallography provides definitive confirmation of the crystalline structure. For purity validation, high-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detectors is recommended .
Q. What are the primary natural sources of this compound, and how is it extracted for laboratory studies?
- Methodological Answer : this compound is commonly found in plant glycosides and polysaccharides. Extraction involves solvent-based methods (e.g., ethanol or methanol) under controlled temperatures to preserve stereochemical integrity. Post-extraction, column chromatography (silica gel or ion-exchange resins) isolates the compound, followed by lyophilization for stabilization. Factors like plant freshness, drying time, and solvent polarity significantly influence yield .
Q. What analytical techniques are used to confirm the purity and stability of this compound in experimental settings?
- Methodological Answer : Purity is assessed via thin-layer chromatography (TLC) with specific staining reagents (e.g., anisaldehyde-sulfuric acid). Stability studies employ accelerated degradation tests under varying pH, temperature, and humidity conditions, analyzed by HPLC. Mass spectrometry (MS) detects degradation products, while differential scanning calorimetry (DSC) monitors thermal behavior .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what computational models validate these interactions?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to enzymes or receptors, guided by crystallographic data from protein databases (PDB). In vitro validation uses surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. For example, its role in glycosidase inhibition requires enzymatic assays with p-nitrophenyl glycoside substrates .
Q. What experimental challenges arise in synthesizing this compound derivatives, and how are stereochemical outcomes controlled?
- Methodological Answer : Stereoselective synthesis demands protecting-group strategies (e.g., benzyl or acetyl groups) and catalysts like boron trifluoride etherate. Anomeric control is achieved via kinetic vs. thermodynamic conditions, monitored by real-time NMR. Challenges include side reactions at hydroxyl groups; mitigation involves low-temperature reactions and inert atmospheres .
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies often stem from variability in extraction methods, purity levels, or assay conditions. Systematic meta-analyses should standardize data (e.g., IC₅₀ values) and account for confounding factors like solvent polarity or cell-line specificity. Reproducibility requires full disclosure of experimental protocols, as emphasized in guidelines for scientific integrity .
Q. What strategies ensure the reproducibility of this compound-related experiments, particularly in metabolic pathway studies?
- Methodological Answer : Isotopic labeling (¹³C or ²H) tracks metabolic flux in tracer experiments. Stable isotope-assisted NMR or LC-MS/MS quantifies incorporation into downstream metabolites. Protocols must detail centrifugation speeds, buffer compositions, and incubation times to minimize variability. Collaborative inter-laboratory validation is critical .
Data Contradiction & Validation
Q. How should researchers address conflicting data on the solubility and bioavailability of this compound?
- Methodological Answer : Solubility profiles are context-dependent; use biorelevant media (e.g., FaSSIF/FeSSIF) instead of pure water. Bioavailability studies require in vivo models (e.g., rodent pharmacokinetics) paired with in vitro permeability assays (Caco-2 cells). Contradictions may arise from assay sensitivity limits—cross-validate using ultra-performance LC (UPLC) with charged aerosol detection .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer : Non-linear regression models (e.g., Hill equation) fit dose-response curves, with bootstrap resampling to estimate confidence intervals. Outlier detection uses Grubbs' test or robust regression. For multi-parametric data, principal component analysis (PCA) identifies hidden variables affecting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
